Ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride
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Overview
Description
Ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride typically involves multiple steps. One common method includes the condensation of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)quinazolin-4-one. This intermediate is then reacted with ethyl 3-aminobenzoate under specific conditions to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other quinazoline derivatives with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and inflammation . Additionally, the compound’s structure allows it to bind to DNA and RNA, interfering with their functions and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride include:
- 2-phenyl-3-substituted quinazolines
- 2-methyl-3-substituted quinazolines
- 2-methylthio-3-substituted quinazolines
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2.ClH/c1-2-29-23(28)16-6-5-7-18(14-16)25-22-19-8-3-4-9-20(19)26-21(27-22)15-10-12-17(24)13-11-15;/h3-14H,2H2,1H3,(H,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFJSZLWBHTRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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